N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 2,4-dimethoxyphenyl moiety. The 2,4-dioxo functionality contributes to hydrogen-bonding interactions, while the 4-fluorobenzyl group enhances lipophilicity and target affinity. The 2,4-dimethoxyphenyl substituent likely improves solubility due to electron-donating methoxy groups .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5S/c1-35-18-11-12-20(21(13-18)36-2)29-23(32)15-30-24-19-5-3-4-6-22(19)37-25(24)26(33)31(27(30)34)14-16-7-9-17(28)10-8-16/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGSTIZZBMEDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 495.511 g/mol. Its structure includes a dimethoxyphenyl group and a benzothieno-pyrimidine moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer progression and inflammation. For instance, it has been shown to interact with proteins involved in the regulation of cell proliferation and apoptosis.
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Anticancer Activity
Research has indicated that N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant anticancer properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study published in 2019 screened a library of compounds on multicellular spheroids and identified this compound as a potent anticancer agent. The results indicated a dose-dependent inhibition of cell viability in several cancer types, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study investigating new thiophenyl-pyrazolyl-thiazole hybrids indicated that similar compounds with structural features akin to N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibited significant antibacterial activity .
Table 1: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C25H26FN5O5
- Molecular Weight : 495.511 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
The compound's intricate structure suggests multiple potential interactions with biological systems, making it a candidate for pharmacological studies.
Research indicates that this compound may possess significant biological activity, potentially interacting with various enzymes and receptors. Its unique molecular features could confer properties that are beneficial in therapeutic contexts.
Pharmacological Studies
- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects on cancer cells. The benzothieno-pyrimidine framework is known for its ability to inhibit tumor growth by interfering with cell cycle progression.
- Antimicrobial Properties : Research has indicated that derivatives of this compound can exhibit antimicrobial activity against specific bacterial strains. This opens avenues for developing new antibiotics or treatments for resistant infections.
- Neuropharmacology : Given the presence of the fluorobenzyl group, studies are exploring its impact on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.
Synthesis and Characterization
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as 4-fluorobenzylamine and dimethoxyphenol.
- Reagents : Common reagents include acetic anhydride and various catalysts to facilitate the formation of the desired amide linkage.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal demonstrated the anticancer efficacy of related compounds in vitro, showing significant inhibition of cell proliferation in breast cancer cell lines.
- Case Study 2 : Another research effort focused on the antimicrobial properties of similar compounds, reporting effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrido[3,2-d]Pyrimidine Analogues
- Example: 2-[3-(4-Chlorobenzyl)-2,4-Dioxo-3,4-Dihydropyrido[3,2-d]Pyrimidin-1(2H)-Yl]-N-(2,5-Dimethoxyphenyl)Acetamide () Structural Differences: Replaces the benzothieno ring with a pyridine ring. The 4-chlorobenzyl group increases lipophilicity but may reduce metabolic stability compared to the 4-fluorobenzyl group in the target compound .
Benzothieno[2,3-d]Pyrimidine Analogues
- Example: N-{4-[(2,6-Dimethylpyrimidin-4-Yl)Sulfamoyl]Phenyl}-2-[(3-Ethyl-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-Yl)Sulfanyl]Acetamide () Structural Differences: Features a sulfanyl linkage and a hexahydrobenzothieno ring. Impact: The sulfanyl group may enhance oxidative stability but reduce solubility.
Substituent Variations
Fluorobenzyl vs. Chlorobenzyl
Acetamide-Linked Aryl Groups
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Key Steps:
-
Gewald Reaction : Cyclohexanone reacts with elemental sulfur and malononitrile in the presence of morpholine to form 2-aminothiophene-3-carbonitrile.
-
Cyclization : The aminothiophene intermediate undergoes formamide-mediated cyclization at 120°C for 6 hours to yield the tricyclic pyrimidinone.
Optimization Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Formamide, 120°C, 6 h | 68 | 95 |
| Acetic acid, reflux, 8 h | 52 | 89 |
Chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) at 80°C for 3 hours provides the 4-chloro intermediate, a critical precursor for subsequent substitutions.
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluorobenzylamine | THF | 60 | 75 |
| Benzylamine | DMF | 80 | 62 |
Steric and electronic effects from the 4-fluorophenyl group enhance regioselectivity, as confirmed by NOESY NMR.
Acetamide Side Chain Coupling
The acetamide moiety is installed using a carbodiimide-mediated coupling reaction.
Protocol:
-
Activation : 2-Bromoacetic acid is activated with EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at 0°C.
-
Coupling : The activated acid reacts with 2,4-dimethoxyaniline at room temperature for 24 hours.
Reaction Optimization :
| Coupling Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| EDCI.HCl | DMAP | DCM | 76 |
| DCC | HOBt | DMF | 65 |
Analytical Characterization
Structural Confirmation:
Purity Assessment:
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the benzothieno[3,2-d]pyrimidine core, followed by sequential substitutions. Key steps include:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent) .
- Substituent introduction : Alkylation or acylation reactions to attach the 4-fluorobenzyl and 2,4-dimethoxyphenyl groups, requiring precise temperature control (60–80°C) and catalysts like triethylamine .
- Final acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and core structure. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates to measure inhibition kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 3-Cl instead of 4-F) or acetamide groups (e.g., alkyl vs. aryl). Compare activity profiles to identify critical pharmacophores .
- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity data .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., topoisomerase II) to identify binding interactions .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to rule out experimental variability .
- Purity Reassessment : Verify compound purity via HPLC-MS; impurities (e.g., unreacted intermediates) may skew activity .
- Target Specificity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity and rule off-target effects .
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with proposed targets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the pyrimidine-dione moiety .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residue interactions (e.g., hydrophobic contacts with 4-fluorobenzyl) .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities and guide analog design .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed methodologically?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to the acetamide side chain while monitoring partition coefficients via shake-flask assays .
- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response and toxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (four-parameter logistic model) .
- ANOVA with Post Hoc Tests : Compare multiple analogs’ activities (e.g., Tukey’s HSD for cytotoxicity in normal vs. cancer cells) .
- Toxicity Profiling : Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) to prioritize leads with SI >10 .
Q. How to validate hypothesized mechanisms of action in complex biological systems?
- Methodological Answer :
- Gene Knockdown : siRNA-mediated silencing of proposed targets (e.g., PARP-1) to assess loss of compound efficacy .
- Western Blotting : Measure downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) after treatment .
- Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., oxidative stress response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
